![molecular formula C8H6ClNO3 B2376687 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran CAS No. 150805-89-3](/img/structure/B2376687.png)
5-Chloro-7-nitro-2,3-dihydro-1-benzofuran
Overview
Description
5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring using proton quantum tunneling . A specific synthesis method for 5-chloro-2,3-dihydro-1-benzofuran involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran consists of a benzofuran ring which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran, can participate in various chemical reactions. For example, they can undergo free radical cyclization cascades and proton quantum tunneling reactions .Scientific Research Applications
Chemical Transformations and Synthesis
- 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran undergoes unique transformations under specific conditions. When treated with acetyl chloride or acetic anhydride in the presence of aluminum chloride, it yields various chlorinated benzofurans and coumaranones, highlighting its utility in synthesizing diverse organic compounds (Clavel, Demerseman, Guillaumel, Platzer, & Royer, 1978).
Biochemical Analysis and Identification
- 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran and its derivatives have been identified in products purchased online, indicating their presence in various 'research chemicals'. These compounds are separable by gas and liquid chromatography, emphasizing their relevance in analytical chemistry (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
Application in Pharmaceutical Research
- Derivatives of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran have been synthesized as potential β-amyloid aggregation inhibitors. This illustrates its application in the development of therapeutic agents for neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).
Solubility Studies
- The solubility of certain compounds structurally related to 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran has been studied in various solvent mixtures. This research contributes to the understanding of its physicochemical properties, which is crucial in pharmaceutical formulation (Soltanpour, Acree, & Jouyban, 2010).
Exploration of Tautomeric Equilibria
- Studies on crown-containing arylimines of benzofuran derivatives, closely related to 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran, have revealed their existence as mixtures of tautomers. These findings are significant in the field of organic chemistry, especially in the study of tautomeric equilibria (Dubonosov, Minkin, Bren, Shepelenko, Tsukanov, Starikov, & Borodkin, 2008).
Future Directions
properties
IUPAC Name |
5-chloro-7-nitro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNYELSULQJEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-nitro-2,3-dihydro-1-benzofuran |
Synthesis routes and methods I
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Synthesis routes and methods II
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